N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine
Description
Crystallographic Analysis and Molecular Geometry
The molecular structure of this compound exhibits well-defined geometric parameters that provide insight into its three-dimensional configuration. The compound possesses a molecular formula of C11H13N3O with a molecular weight of 203.245 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is N-methyl-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine, and its Simplified Molecular Input Line Entry System representation is CC1=NC(=NO1)C2=CC(=CC=C2)CNC.
The crystallographic data reveals specific structural parameters that define the spatial arrangement of atoms within the molecule. The Chemical Abstracts Service registry number is 852180-71-3, with the PubChem compound identifier being 7162059. The molecular structure incorporates a 1,2,4-oxadiazole ring system that exhibits characteristic geometric features common to five-membered heterocyclic compounds. Research on related 1,2,4-oxadiazole derivatives demonstrates that these compounds typically display planar or near-planar ring systems with specific dihedral angles between substituent groups.
Crystallographic studies of analogous 1,2,4-oxadiazole compounds reveal important structural insights. The oxadiazole ring system exhibits characteristic bond lengths and angles that reflect the electronic nature of the heterocycle. In related compounds, the carbon-nitrogen bond lengths within the oxadiazole ring range from 1.27 to 1.29 Angstroms, which are intermediate between single and double bonds, indicating significant delocalization within the ring system. The dihedral angles between the oxadiazole ring and attached phenyl groups typically range from 6 to 43 degrees, depending on substituent effects and crystal packing forces.
Table 1: Key Molecular Identifiers for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C11H13N3O |
| Molecular Weight | 203.245 g/mol |
| Chemical Abstracts Service Number | 852180-71-3 |
| PubChem Compound Identifier | 7162059 |
| International Chemical Identifier Key | QSOPQWOPMDNJLF-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CC1=NC(=NO1)C2=CC(=CC=C2)CNC |
The molecular geometry analysis indicates that the 1,2,4-oxadiazole ring maintains planarity, which is consistent with the aromatic character of this heterocyclic system. The phenyl ring attached at the 3-position of the oxadiazole exhibits a specific dihedral angle relationship that influences both molecular packing and electronic properties. Studies of similar compounds demonstrate that intermolecular interactions, particularly π-π stacking between aromatic systems, play crucial roles in determining crystal packing arrangements.
Quantum Chemical Modeling of Electronic Structure
Density Functional Theory calculations on 1,2,4-oxadiazole derivatives provide comprehensive insights into the electronic structure and properties of this compound. The electronic configuration reveals the distribution of electron density across the molecular framework, with particular emphasis on the heterocyclic ring system and its interaction with attached substituents. Quantum chemical modeling demonstrates that the 1,2,4-oxadiazole ring exhibits significant electron density localization that influences both chemical reactivity and intermolecular interactions.
The electronic structure analysis reveals important characteristics of the frontier molecular orbitals. The highest occupied molecular orbital and lowest unoccupied molecular orbital distributions provide insights into the electronic properties and potential reactivity patterns. Research on related oxadiazole compounds demonstrates that the nitrogen and oxygen atoms within the heterocyclic ring contribute significantly to both occupied and unoccupied frontier orbitals, influencing the overall electronic character of the molecule.
Theoretical calculations employing the B3LYP method with appropriate basis sets have been performed on similar oxadiazole-containing compounds, revealing important electronic structure features. The electron density distribution analysis using the Quantum Theory of Atoms in Molecules approach demonstrates the presence of bond critical points corresponding to various intermolecular contacts. These calculations indicate electron densities ranging from 0.003 to 0.007 atomic units at bond critical points, with positive Laplacian values between 0.008 and 0.019 atomic units, characteristic of noncovalent interactions.
Table 2: Electronic Structure Parameters for Related 1,2,4-Oxadiazole Systems
| Electronic Property | Range of Values | Computational Method |
|---|---|---|
| Electron Density at Bond Critical Points | 0.003-0.007 a.u. | Quantum Theory of Atoms in Molecules |
| Laplacian Values | 0.008-0.019 a.u. | Density Functional Theory |
| Frontier Orbital Energy Gap | Variable | B3LYP/basis set |
| Mulliken Charges on Nitrogen | -0.3 to -0.6 | Density Functional Theory |
The molecular electrostatic potential analysis reveals regions of electron density accumulation and depletion across the molecular surface. The oxadiazole nitrogen atoms typically exhibit negative electrostatic potential values, indicating their potential for hydrogen bonding and other electrostatic interactions. The phenyl ring system displays characteristic aromatic electrostatic potential patterns, while the aliphatic methyl groups show relatively neutral to slightly positive regions.
Natural Bond Orbital analysis provides additional insights into the electronic structure and bonding characteristics. The analysis reveals the extent of electron delocalization within the oxadiazole ring system and the nature of substituent effects on electronic distribution. The methyl group attached to the oxadiazole ring typically exhibits electron-donating characteristics that influence the overall electronic properties of the heterocycle.
Comparative Analysis with Analogous 1,2,4-Oxadiazole Derivatives
The structural characteristics of this compound can be effectively understood through comparison with analogous 1,2,4-oxadiazole derivatives. Cambridge Structural Database surveys have identified approximately 406 structures containing uncomplexed 1,2,4-oxadiazoles, providing a substantial foundation for comparative analysis. These comparative studies reveal systematic trends in molecular geometry, electronic structure, and intermolecular interaction patterns.
Structural comparisons with related compounds demonstrate the influence of substituent patterns on molecular geometry. The presence of the methyl group at the 5-position of the oxadiazole ring in the target compound influences both electronic properties and steric interactions. Studies of 5-methyl-1,2,4-oxadiazol-3-amine derivatives reveal that methyl substitution typically results in slight changes to ring geometry while maintaining the overall planar character of the heterocycle.
The benzyl substituent attached through the amine nitrogen introduces additional structural complexity that can be compared with simpler oxadiazole derivatives. Analysis of related compounds such as N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine reveals systematic differences in molecular geometry and electronic properties. The extended conjugation possible through the benzyl linkage influences both frontier orbital energies and intermolecular interaction patterns.
Table 3: Comparative Structural Data for 1,2,4-Oxadiazole Derivatives
Intermolecular interaction analysis reveals systematic patterns across the family of 1,2,4-oxadiazole derivatives. The Cambridge Structural Database analysis indicates that 74 structures exhibit intermolecular interactions involving six-membered rings, while 76 entities involve five-membered rings. Notably, 58 contacts involving five-membered π-systems correspond to homoleptic oxadiazole-oxadiazole interactions. These findings provide important context for understanding the potential solid-state behavior of this compound.
The electronic structure comparisons reveal the influence of substitution patterns on frontier orbital energies and electron density distributions. Research on related compounds demonstrates that the position and nature of substituents significantly affect both highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics. The benzyl substitution in the target compound provides extended conjugation opportunities that distinguish it from simpler oxadiazole derivatives.
Crystal engineering studies of 1,3,4-oxadiazole derivatives provide additional comparative context, although the different regioisomeric arrangement results in distinct structural and electronic properties. These comparative studies demonstrate the importance of regioisomerism in determining both molecular geometry and solid-state behavior. The 1,2,4-oxadiazole system in the target compound exhibits different hydrogen bonding patterns and π-π interaction preferences compared to its 1,3,4-isomers.
Properties
IUPAC Name |
N-methyl-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-13-11(14-15-8)10-5-3-4-9(6-10)7-12-2/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOPQWOPMDNJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=CC(=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428143 | |
| Record name | N-Methyl-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-71-3 | |
| Record name | N-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine typically involves the following steps:
Formation of the 5-methyl-1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Benzylation: The 5-methyl-1,2,4-oxadiazole is then reacted with a benzyl halide under basic conditions to introduce the benzyl group.
Methylation: Finally, the resulting benzylamine is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Products may include this compound N-oxide.
Reduction: Products may include amines or alcohols depending on the extent of reduction.
Substitution: Products will vary based on the substituent introduced, such as nitro or bromo derivatives.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the biological significance of compounds containing oxadiazole moieties. The oxadiazole ring is known for its diverse pharmacological activities, including:
- Antimicrobial Activity : Compounds with oxadiazole derivatives have shown efficacy against various bacterial and fungal strains. Their mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .
- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cells, making them candidates for further development as chemotherapeutic agents. The presence of the benzylamine group may enhance the compound's ability to penetrate cellular membranes .
Medicinal Chemistry Applications
N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine serves as a scaffold for designing novel pharmaceuticals. Here are notable applications:
Drug Development
The compound can be modified to create analogs with enhanced activity or reduced toxicity. Research has focused on synthesizing derivatives that retain the beneficial properties while improving pharmacokinetic profiles.
Targeting Specific Receptors
Studies suggest that compounds featuring oxadiazole groups can interact with specific biological targets such as enzymes and receptors involved in disease pathways. For instance, they may act as inhibitors of certain kinases or other proteins implicated in cancer progression .
Case Studies
Several case studies illustrate the effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine and related compounds:
Key Observations :
Heterocycle Influence :
- The 1,2,4-oxadiazole in the target compound provides superior metabolic stability compared to isoxazole () or 1,2,4-triazole () derivatives, which are more prone to oxidative degradation .
- 1,3,4-Oxadiazole derivatives () exhibit distinct electronic properties due to the altered nitrogen positions, impacting their binding affinity in biological systems .
Substituent Position: Substitution at the 3-position on the benzyl ring (target compound) vs. 4-position () affects steric interactions and solubility. The 3-substituted analog shows higher compatibility with hydrophobic enzyme pockets in endocannabinoid hydrolases .
Biological Activity: The target compound’s N-methyl group enhances lipophilicity, favoring blood-brain barrier penetration for neurological targets, whereas hydrochloride salts () improve aqueous solubility for systemic applications . Triazole derivatives () are prioritized in anticancer research due to their ability to chelate metal ions, a property less pronounced in oxadiazoles .
Synthetic Accessibility :
Biological Activity
N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- IUPAC Name : N-methyl-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine
- Molecular Formula : C11H13N3O
- Molecular Weight : 203.245 g/mol
- CAS Number : 852180-71-3
- PubChem CID : 7162059
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring is known to engage with various enzymes and receptors, potentially inhibiting their activity or altering their function. This compound may influence pathways involved in cancer cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. Notably, some derivatives demonstrated IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | MEL-8 | 2.41 |
Induction of Apoptosis
Flow cytometry assays have revealed that certain oxadiazole derivatives induce apoptosis in cancer cells in a dose-dependent manner. This suggests that this compound could play a role in cancer treatment by promoting programmed cell death in malignant cells .
Case Studies
- Synthesis and Evaluation of Oxadiazole Derivatives : A study synthesized several oxadiazole derivatives and evaluated their biological activities. The results indicated that compounds containing the oxadiazole moiety exhibited superior anticancer activity compared to traditional chemotherapeutics like doxorubicin .
- Selectivity Against Cancer Cell Lines : In vitro evaluations showed that specific oxadiazole derivatives selectively inhibited growth in cancerous cells while sparing normal cells at certain concentrations. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .
Q & A
Q. What are the standard synthetic protocols for preparing N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine?
The compound can be synthesized via carbamate formation using this compound as a starting material. A representative method involves reacting the amine with N,N'-disuccinimidyl carbonate (DSC) in the presence of N-methylmorpholine (NMM) to yield a reactive NHS carbamate intermediate. Purification is typically achieved via flash chromatography (70% ethyl acetate/hexanes), yielding high purity (93%) as confirmed by NMR and HRMS .
Q. How is this compound characterized structurally and analytically?
Structural confirmation is performed using NMR (600 MHz, CDCl) and NMR (150 MHz, CDCl), with key signals for the oxadiazole ring (δ ~177.5 ppm in ) and methyl groups (δ ~3.04 ppm in ). High-resolution mass spectrometry (HRMS-ESI-TOF) validates the molecular ion ([M+H]: m/z 345.1186 observed vs. 345.1199 calculated) .
Q. What purification techniques are optimal for isolating this compound derivatives?
Flash chromatography with ethyl acetate/hexanes gradients is effective for separating carbamate derivatives. For complex mixtures, preparative HPLC (e.g., reverse-phase C18 columns) is employed, as demonstrated in patent syntheses of related oxadiazole-containing pharmacophores .
Advanced Research Questions
Q. How does the 5-methyl-1,2,4-oxadiazole moiety influence the compound’s reactivity in medicinal chemistry applications?
The oxadiazole ring enhances metabolic stability and serves as a bioisostere for ester or amide groups, making it valuable in drug design. For example, it is incorporated into inhibitors targeting endocannabinoid hydrolases, where the oxadiazole’s electron-withdrawing properties improve binding affinity . Patent data further show its use in isoquinoline derivatives for kinase inhibition, highlighting its versatility in scaffold diversification .
Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?
The compound’s hydrochloride salt forms (e.g., (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride) are preferred for long-term storage, as they reduce hygroscopicity and degradation. Stability studies of analogous oxadiazoles suggest that inert atmospheres (N) and low-temperature storage (-20°C) prolong shelf life .
Q. How can regioselectivity challenges in oxadiazole synthesis be addressed during scale-up?
While evidence does not explicitly detail regioselectivity for this compound, general protocols for 1,2,4-oxadiazoles emphasize controlling reaction stoichiometry and using high-purity nitrile precursors. Microwave-assisted synthesis may improve yield and selectivity for the 3-substituted isomer, as seen in related heterocyclic systems .
Q. What computational methods predict the electronic effects of the oxadiazole ring on downstream reactivity?
Density functional theory (DFT) calculations can model the electron-deficient nature of the oxadiazole ring, which stabilizes charge-transfer interactions in enzyme active sites. Frontier molecular orbital analysis (e.g., HOMO-LUMO gaps) aids in predicting sites for electrophilic or nucleophilic attacks during derivatization .
Q. Are there contradictions in reported synthetic yields or purity for this compound?
Patent and academic syntheses report high yields (≥90%) for carbamate derivatives, but variations may arise from solvent choice (e.g., DMF vs. THF) or catalyst loading. Contradictions in purity are mitigated by orthogonal validation (e.g., NMR, HRMS, HPLC), as emphasized in endocannabinoid inhibitor studies .
Methodological Considerations
- Synthesis Optimization : Screen DSC equivalents (1.0–1.2 eq.) and bases (e.g., NMM vs. DIEA) to minimize side products .
- Analytical Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) for unambiguous structural assignment .
- Biological Assays : Use SPR (surface plasmon resonance) or fluorescence polarization to quantify binding affinities of oxadiazole-containing derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
